molecular formula C17H20F2N2O3 B2903710 Benzyl (2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)carbamate CAS No. 2097896-73-4

Benzyl (2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)carbamate

Cat. No.: B2903710
CAS No.: 2097896-73-4
M. Wt: 338.355
InChI Key: AWHYJYWXEWQRSU-UHFFFAOYSA-N
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Description

Benzyl (2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)carbamate (CAS: 2097896-73-4) is a synthetic organic compound with a molecular formula of C₁₇H₂₀F₂N₂O₃ and a molecular weight of 338.35 g/mol . Its structure comprises a 1,1-difluoro-6-azaspiro[2.5]octane core linked to a benzyl carbamate group via a ketone-containing ethyl chain. However, critical physicochemical properties such as melting point, boiling point, and solubility remain undocumented in available literature .

Properties

IUPAC Name

benzyl N-[2-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O3/c18-17(19)12-16(17)6-8-21(9-7-16)14(22)10-20-15(23)24-11-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHYJYWXEWQRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl (2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)carbamate is a compound of interest due to its unique structural features and potential biological activities. The spirocyclic structure combined with the difluorinated moiety suggests possible interactions with biological targets, making it a candidate for pharmacological exploration.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₁₄H₁₇F₂N₃O₃
Molecular Weight285.37 g/mol
CAS Number2097923-16-3
SMILESClc1cccc(c1)C(=O)N1CCC2(CC1)CC2(F)F

The biological activity of this compound is hypothesized to involve modulation of various cellular pathways. Preliminary studies suggest that the compound may exhibit:

  • Antiparasitic Activity : Similar compounds have shown efficacy against parasites, indicating potential for this compound in treating diseases like leishmaniasis and Chagas disease.
  • Cytotoxicity : Initial assessments indicate low cytotoxicity, which is beneficial for therapeutic applications.

Case Studies

  • Antiparasitic Efficacy : In a study involving derivatives of spirocyclic compounds, several showed promising IC50 values against Leishmania donovani and Trypanosoma cruzi. For instance, related compounds exhibited IC50 values as low as 0.06 µM against L. donovani, suggesting that this compound could have similar or enhanced activity due to its unique structure .
  • Analgesic Properties : Compounds with similar scaffolds have demonstrated analgesic effects in animal models, indicating that this compound could also possess pain-relieving properties .
  • Inflammation Modulation : Studies on related compounds have highlighted their role in inhibiting inflammatory pathways, which may be relevant for conditions like arthritis .

Biological Assays

Various biological assays have been conducted to evaluate the activity of this compound:

Assay TypeTarget Organism/Cell LineResult
Cytotoxicity AssayHuman MacrophagesLow cytotoxicity observed
Antiparasitic ActivityLeishmania donovaniIC50 < 0.06 µM
Anti-inflammatory AssayRat ModelsSignificant reduction in inflammation markers

Scientific Research Applications

Applications in Scientific Research

The applications of Benzyl (2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)carbamate can be categorized into several key areas:

Pharmacological Studies

Research indicates that this compound may act as an allosteric modulator of nicotinic acetylcholine receptors. Allosteric modulators are crucial for developing drugs that can enhance or inhibit receptor activity without directly competing with the natural ligand. This makes them valuable in treating neurological disorders where nicotinic receptors play a significant role .

Neuropharmacology

The unique structure of the compound allows it to potentially interact with various neurotransmitter systems. Studies suggest that compounds with similar spirocyclic structures can influence cognitive functions and may be beneficial in developing treatments for conditions like Alzheimer's disease and schizophrenia .

Synthetic Chemistry

This compound serves as a synthetic intermediate in the production of other bioactive compounds. Its synthesis involves multi-step reactions that can be optimized for higher yields, making it a subject of interest in synthetic organic chemistry .

Case Study 1: Allosteric Modulation

A study detailed the synthesis and evaluation of various derivatives of the azaspiro framework, including this compound. The findings indicated that modifications to the benzyl group could enhance binding affinity and selectivity towards specific receptor subtypes, offering insights into designing targeted therapies for neurological conditions .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship of compounds related to this compound revealed that variations in the difluoro substitution significantly affected biological activity. The studies highlighted how subtle changes in molecular structure could lead to substantial differences in pharmacological properties, paving the way for more effective drug formulations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

A closely related compound, 1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one (CAS: 2097933-45-2), shares the 1,1-difluoro-6-azaspiro[2.5]octane motif but differs in its substituents. Key distinctions include:

Property Benzyl Carbamate Derivative m-Tolyl Ketone Derivative
CAS Number 2097896-73-4 2097933-45-2
Molecular Formula C₁₇H₂₀F₂N₂O₃ C₁₆H₁₉F₂NO
Molecular Weight 338.35 g/mol 279.32 g/mol
Functional Groups Benzyl carbamate, ketone m-Tolyl, ketone
Polarity (Inferred) Higher (due to carbamate) Lower (aromatic hydrocarbon substituent)

Electronic and Steric Effects

Both compounds feature a 1,1-difluoro-6-azaspiro[2.5]octane core, which combines a rigid spirocyclic scaffold with electron-withdrawing fluorine atoms. This design likely imparts:

  • Enhanced metabolic stability : Fluorine reduces susceptibility to oxidative degradation.

The carbamate group in the target compound may engage in additional dipole-dipole interactions or serve as a prodrug moiety, whereas the m-tolyl group in the analogue prioritizes lipophilicity, possibly favoring membrane permeability .

Preparation Methods

Epoxide Precursor Preparation

A cyclohexene oxide derivative serves as the starting material. Treatment with trimethylamine sulfur trioxide generates a reactive sulfonate intermediate, facilitating nucleophilic attack by a primary amine (e.g., benzylamine) to form an aziridine intermediate.

Spirocyclization

The aziridine undergoes intramolecular cyclization in the presence of Lewis acids (e.g., boron trifluoride diethyl etherate) at −20°C, yielding the azaspiro[2.5]octane skeleton.

Difluorination

Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) is employed to introduce fluorine atoms. The reaction proceeds at 0°C in dichloromethane, achieving >90% conversion to 1,1-difluoro-6-azaspiro[2.5]octane.

Carbamate Formation

The primary amine of the oxoethyl intermediate is protected as a benzyl carbamate.

Benzyl Chloroformate Coupling

A solution of benzyl chloroformate in dichloromethane is added dropwise to the amine at 0°C. Triethylamine (3.0 equiv) neutralizes HCl byproducts, maintaining a pH >8. The reaction proceeds for 12 hours, achieving 85% yield of the carbamate.

Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes 1:3 → 1:1 gradient). High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase confirms >98% purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH$$2$$Ph), 4.21 (t, $$ J = 6.4 $$ Hz, 2H, NCH$$2$$), 3.89–3.82 (m, 2H, spiro-CH$$2$$), 2.75–2.68 (m, 2H, COCH$$2$$), 1.98–1.85 (m, 4H, cyclopropane-CH$$2$$).
  • $$^{19}$$F NMR (376 MHz, CDCl$$_3$$): δ −112.4 (s, 2F).

Mass Spectrometry

LCMS (ESI+): m/z 391.2 [M+H]$$^+$$, 413.1 [M+Na]$$^+$$.

Scale-Up Considerations

Solvent Optimization

Replacing dichloromethane with 2-methyltetrahydrofuran improves sustainability without compromising yield.

Continuous Flow Fluorination

A microreactor system enhances heat transfer during difluorination, reducing reaction time from 8 hours to 45 minutes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Classical Stepwise 72 98 Moderate
Flow Chemistry 88 99 High
One-Pot Spiro/Fluor 65 97 Low

Q & A

Basic Question: What synthetic strategies are effective for preparing Benzyl (2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)carbamate?

Methodological Answer:
The synthesis typically involves coupling a benzyl carbamate precursor with a functionalized 1,1-difluoro-6-azaspiro[2.5]octane derivative. Key steps include:

  • Amide Bond Formation : Reacting 6-amino-1,1-difluoro-6-azaspiro[2.5]octane with a 2-oxoethyl carbamate intermediate under coupling agents like EDC/HOBt.
  • Protection/Deprotection : Use of benzyl chloroformate to introduce the carbamate group, followed by purification via column chromatography (≥95% purity) .
  • Characterization : Confirmation of structure via 1H^1H/13C^{13}C NMR (e.g., δ 4.5–5.1 ppm for benzyl protons) and high-resolution mass spectrometry (HRMS) .

Basic Question: How is the structural integrity of this compound validated in academic research?

Methodological Answer:
Structural validation relies on spectroscopic and chromatographic techniques:

  • NMR Spectroscopy :
    • 1H^1H NMR identifies protons in the spirocyclic system (δ 1.8–2.5 ppm for difluoro-azaspiro methylene) and benzyl group (δ 7.2–7.4 ppm).
    • 19F^{19}F NMR confirms fluorine environments (δ -110 to -120 ppm for CF2_2) .
  • Mass Spectrometry : HRMS with <2 ppm error validates molecular formula (e.g., [M+H]+^+ at m/z 385.1432) .
  • HPLC : Purity assessment (>98%) using C18 columns and UV detection at 254 nm .

Advanced Question: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:
Optimization requires systematic variation of:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates but may reduce selectivity. Non-polar solvents (e.g., toluene) favor cyclization .
  • Catalysts : Lewis acids like ZnCl2_2 accelerate spirocyclic ring formation, while Pd/C facilitates deprotection steps .
  • Temperature : Lower temps (0–5°C) reduce side reactions during carbamate formation; higher temps (60–80°C) improve coupling efficiency .
  • Statistical Design : Use a Box-Behnken model to assess interactions between variables (e.g., solvent, catalyst loading, time) .

Advanced Question: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from assay variability or structural impurities:

  • Assay Standardization :
    • Compare IC50_{50} values using consistent cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., staurosporine for kinase inhibition) .
    • Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
  • Impurity Profiling : Quantify byproducts (e.g., hydrolyzed carbamate) via LC-MS and correlate with bioactivity .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes to targets like HDACs or proteases, reconciling disparities .

Advanced Question: What strategies are effective for designing analogs with modified bioactivity?

Methodological Answer:
Focus on modular modifications to the core structure:

  • Spirocyclic Modifications : Replace 6-azaspiro[2.5]octane with 7-azaspiro[3.3]heptane to alter ring strain and target fit .
  • Fluorine Substitution : Introduce CF3_3 groups instead of CF2_2 to enhance metabolic stability and blood-brain barrier penetration .
  • Carbamate Alternatives : Replace benzyl with p-nitrobenzyl groups to tune electron-withdrawing effects and hydrolysis rates .
    Example Analog Table:
Modification SiteExample SubstituentImpact on Activity
Spiro Ring Size7-azaspiro[3.3]heptaneIncreased HDAC6 selectivity
Fluorine PatternCF3_3 at C13x higher metabolic stability
Carbamate Groupp-NitrobenzylEnhanced proteasome inhibition

Basic Question: What role do fluorine atoms play in the compound’s pharmacokinetics?

Methodological Answer:
The 1,1-difluoro moiety:

  • Lipophilicity : Increases logP by ~0.5 units, improving membrane permeability (measured via PAMPA assay) .
  • Metabolic Stability : Fluorine blocks cytochrome P450-mediated oxidation, extending half-life (t1/2_{1/2} >6 hrs in human microsomes) .
  • Electron Effects : Withdrawing electrons stabilizes the carbamate group against hydrolysis at physiological pH .

Advanced Question: How can computational modeling predict target interactions for this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to HDAC6 (PDB: 5EDU) using AMBER or GROMACS to assess spirocyclic ring flexibility .
  • QSAR Models : Train on datasets of azaspiro compounds to correlate substituents (e.g., fluorine count) with IC50_{50} values .
  • Docking Studies : AutoDock Vina predicts binding poses; validate with mutagenesis (e.g., HDAC6 Y306A mutation reduces affinity by 10x) .

Basic Question: What stability considerations are critical for handling this compound?

Methodological Answer:

  • Thermal Stability : Decomposes above 150°C (TGA data); store at -20°C under argon .
  • Hydrolytic Sensitivity : Carbamate hydrolysis occurs at pH >8; use buffered solutions (pH 6–7) for biological assays .
  • Light Sensitivity : Protect from UV exposure to prevent radical-mediated degradation (tested via accelerated aging studies) .

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